molecular formula C7H6N2O4 B1355221 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 CAS No. 93951-90-7

2,6-Dinitrotoluene-alpha,alpha,alpha-d3

Cat. No.: B1355221
CAS No.: 93951-90-7
M. Wt: 185.15 g/mol
InChI Key: XTRDKALNCIHHNI-FIBGUPNXSA-N
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Description

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is a deuterated form of 2,6-Dinitrotoluene, where the three hydrogen atoms on the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled reference material in various scientific studies. Its molecular formula is C7H3D3N2O4, and it has a molecular weight of 185.15 g/mol .

Scientific Research Applications

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is used in a wide range of scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace reaction pathways and mechanisms.

    Biology: It is used in studies involving the metabolism and biotransformation of nitroaromatic compounds.

    Medicine: Research on the toxicological effects and metabolic pathways of nitroaromatic compounds often employs this compound.

    Industry: It is used as a reference material in environmental testing and quality control processes

Safety and Hazards

This compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 3, Carc. 1B, Muta. 2, Repr. 2, and STOT RE 2 . It is considered dangerous with hazard statements including H301 + H311 + H331 - H341 - H350 - H361f - H373 - H412 . Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 typically involves the nitration of toluene-d3. The process begins with the deuteration of toluene to produce toluene-d3, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 6 positions of the toluene ring .

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The deuterated toluene is nitrated under controlled conditions, and the product is purified through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 involves its interaction with biological systems, primarily through its nitro groups. These groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets include enzymes involved in the reduction of nitro groups, and the pathways involved are those related to the metabolism of nitroaromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene-alpha,alpha,alpha-d3: Similar in structure but with nitro groups at the 2 and 4 positions.

    2,6-Dinitrotoluene: The non-deuterated form of the compound.

    2,4-Dinitrotoluene: Another isomer with nitro groups at the 2 and 4 positions.

Uniqueness

2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and NMR studies. This compound’s stability and isotopic purity make it an invaluable tool in various scientific research fields .

Properties

IUPAC Name

1,3-dinitro-2-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDKALNCIHHNI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584151
Record name 2-(~2~H_3_)Methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-90-7
Record name Benzene, 2-(methyl-d3)-1,3-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(~2~H_3_)Methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-90-7
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